6-aminopurines
6-Aminopurine is a nucleoside analog derived from purine, an essential component of DNA and RNA. It contains an amino group attached to the 6-position of the purine ring. This compound plays a significant role in various chemical research areas due to its structural similarity to adenosine and its potential as a tool for studying purine metabolism and gene regulation.
In biological systems, 6-aminopurine can interfere with normal purine metabolism by competitively inhibiting xanthine oxidase, an enzyme involved in the degradation of purines. This inhibition leads to the accumulation of hypoxanthine and adenine within cells. Consequently, it is often used as a mutagenic agent and a tool for studying the effects of purines on cellular processes.
In medicinal chemistry, 6-aminopurine derivatives are also important in drug development, particularly in the treatment of certain types of cancer where abnormal purine metabolism can be targeted. Its applications extend to laboratory research, including studies on nucleotide biosynthesis and signaling pathways in cells.
Overall, 6-aminopurine serves as a versatile reagent and model compound with wide-ranging implications for biochemical, pharmacological, and pharmaceutical investigations.

Structure | Chemical Name | CAS | MF |
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2,6-Diaminopurine | 1904-98-9 | C5H6N6 |
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9-(2-Chloro-ethyl)-9H-purin-6-ylamine | 19255-48-2 | C7H8ClN5 |
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Adenosine, 2'-deoxy-,cyclic 3',5'-(hydrogen phosphate) | 1157-33-1 | C10H12N5O5P |
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1,3-Oxathiolane-2-methanol,5-(6-amino-9H-purin-9-yl)-, (2R-cis)- (9CI) | 145913-75-3 | C9H11N5O2S |
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9H-Purin-6-amine,9-[(4Z)-5-deoxy-5-fluoro-b-D-threo-pent-4-enofuranosyl]- | 122289-05-8 | C10H10FN5O3 |
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N-(3-phenylpropyl)-9H-purin-6-amine | 15396-43-7 | C14H15N5 |
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Adenosine,4'-azido-2'-deoxy- | 130108-73-5 | C10H12N8O3 |
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2-Amino-6-cyclopropylamino-9H-purine | 120503-69-7 | C8H10N6 |
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Isoguanine | 3373-53-3 | C5H5N5O |
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Adenine-2-d1 | 109923-52-6 | C5H5N5 |
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